molecular formula C21H16N2O2 B5600798 2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B5600798
M. Wt: 328.4 g/mol
InChI Key: JELFMWAFKDLUSC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have gained significant attention due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .

Preparation Methods

The synthesis of 2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the reaction of 2-aminophenol with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. The anticancer activity is believed to be due to its interference with cell division and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share the benzoxazole core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-14-7-5-6-10-17(14)20(24)22-16-11-12-19-18(13-16)23-21(25-19)15-8-3-2-4-9-15/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFMWAFKDLUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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